sodium;2-oxo-2-phenylethanesulfonate sodium;2-oxo-2-phenylethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13299174
InChI: InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H7NaO4S
Molecular Weight: 222.20 g/mol

sodium;2-oxo-2-phenylethanesulfonate

CAS No.:

Cat. No.: VC13299174

Molecular Formula: C8H7NaO4S

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-oxo-2-phenylethanesulfonate -

Specification

Molecular Formula C8H7NaO4S
Molecular Weight 222.20 g/mol
IUPAC Name sodium;2-oxo-2-phenylethanesulfonate
Standard InChI InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1
Standard InChI Key UEJVLNHEZSOOOG-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+]

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure consists of a central ethane chain with a phenyl group (C6H5\text{C}_6\text{H}_5) and a ketone (C=O\text{C=O}) at the 2-position, alongside a sulfonate group (SO3Na-\text{SO}_3\text{Na}). The sodium counterion enhances solubility in polar solvents, making it suitable for aqueous reactions. Key features include:

  • Phenyl group: Contributes to hydrophobic interactions and aromatic stabilization.

  • Ketone: Enables participation in redox and nucleophilic addition reactions.

  • Sulfonate: Provides strong acidity (pKa1\text{p}K_a \approx 1) and stabilizes negative charges.

The interplay of these groups distinguishes it from simpler sulfonates like sodium methanesulfonate (CH3SO3Na\text{CH}_3\text{SO}_3\text{Na}), which lacks aromatic and ketone functionalities .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch) and 11701120cm11170-1120 \, \text{cm}^{-1} (asymmetric S=O stretch).

  • NMR: 1H^1\text{H} signals for phenyl protons (δ7.27.8\delta 7.2-7.8) and methylene protons adjacent to the ketone (δ3.54.0\delta 3.5-4.0).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via sulfonation of 2-oxo-2-phenylethanol using sulfur trioxide (SO3\text{SO}_3) or chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}), followed by neutralization with sodium hydroxide:

C6H5COCH2OH+ClSO3HC6H5COCH2SO3H+HCl\text{C}_6\text{H}_5\text{COCH}_2\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{SO}_3\text{H} + \text{HCl} C6H5COCH2SO3H+NaOHC6H5COCH2SO3Na+H2O\text{C}_6\text{H}_5\text{COCH}_2\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{SO}_3\text{Na} + \text{H}_2\text{O}

Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as ketone reduction or sulfonate hydrolysis.

Industrial Production

Industrial methods optimize for yield and purity using continuous-flow reactors and catalytic systems. Purification often involves recrystallization from ethanol-water mixtures, achieving >95% purity.

Physicochemical Properties

PropertyValue/Range
Molecular Weight202.21 g/mol
Melting Point215–220°C (decomposes)
Solubility in Water50 g/100 mL (25°C)
LogP (Octanol-Water)-1.2
pKa (Sulfonate Group)~1.0

The high water solubility and low LogP value underscore its hydrophilic nature, contrasting with non-ionic sulfonates like sodium benzene sulfonate .

Biological Activities and Applications

Enzyme Inhibition

The sulfonate group acts as a hydrogen-bond acceptor, potentially inhibiting enzymes such as carbonic anhydrase. Preliminary studies suggest moderate activity (IC5010μM\text{IC}_{50} \approx 10 \, \mu\text{M}), though further validation is required.

Industrial Applications

  • Organic Synthesis: As a leaving group in nucleophilic substitutions.

  • Pharmaceuticals: Intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings and Trends

Structure-Activity Relationships (SAR)

Modifications to the phenyl ring (e.g., nitro or amino substituents) significantly alter bioactivity:

DerivativeBiological Activity
4-Nitro-PhenylEnhanced enzyme inhibition
3-Amino-PhenylImproved water solubility

Pharmacokinetic Studies

  • Metabolism: Hepatic conversion to sulfonic acid derivatives.

  • Excretion: Renal clearance predominates (>70% within 24 hours).

Comparative Analysis with Related Sulfonates

CompoundMolecular FormulaKey Features
Sodium Methanesulfonate CH3SO3Na\text{CH}_3\text{SO}_3\text{Na}Simpler structure, industrial uses
Sodium BenzenesulfonateC6H5SO3Na\text{C}_6\text{H}_5\text{SO}_3\text{Na}Lacks ketone, used in detergents
Sodium 2-Oxo-2-PhenylethanesulfonateC8H9NaO3S\text{C}_8\text{H}_9\text{NaO}_3\text{S}Dual functionality (ketone + sulfonate)

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